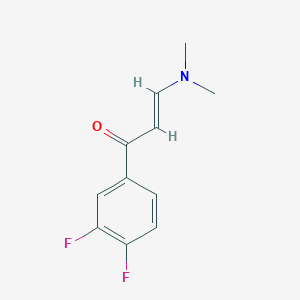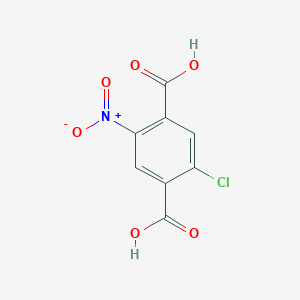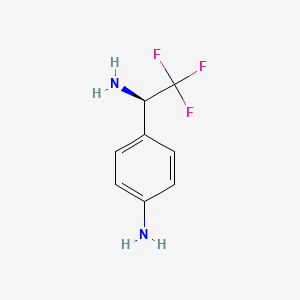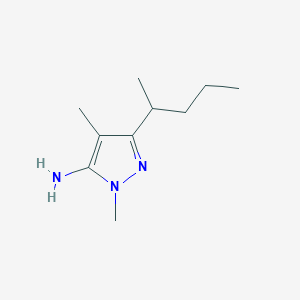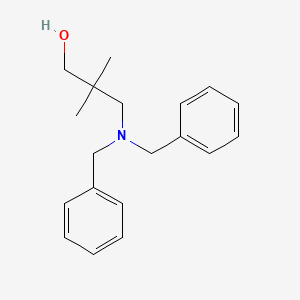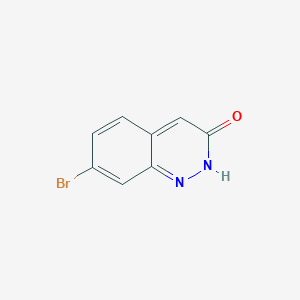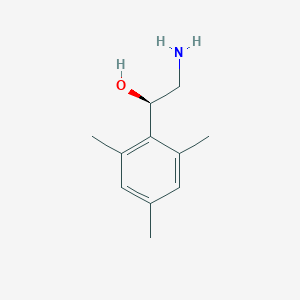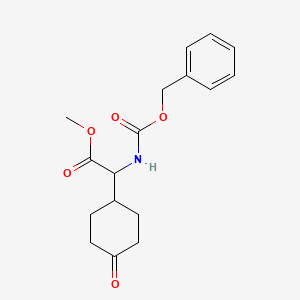
Methyl 2-oxo-4-vinylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxo-4-vinylcyclohexanecarboxylate is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexanecarboxylate and contains both a vinyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method for synthesizing Methyl 2-oxo-4-vinylcyclohexanecarboxylate involves the aldol condensation of methyl vinyl ketone with ethyl acetoacetate. This reaction is typically catalyzed by a base such as sodium methoxide or sodium ethoxide. The resulting product undergoes cyclization to form the desired compound.
Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 2-oxo-4-vinylcyclohexanecarboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The vinyl group in this compound can participate in substitution reactions. For example, it can undergo halogenation with reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Methyl 2-oxo-4-vinylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexanecarboxylate derivatives.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism by which Methyl 2-oxo-4-vinylcyclohexanecarboxylate exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the vinyl group and the ketone functional group. These groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which are key to its function in different contexts.
Comparaison Avec Des Composés Similaires
Methyl 2-oxo-4-vinylcyclohexanecarboxylate can be compared with other similar compounds, such as:
Methyl 2-oxocyclohexanecarboxylate: Lacks the vinyl group, making it less reactive in certain types of reactions.
Ethyl 2-oxo-4-vinylcyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can influence its reactivity and solubility.
Methyl 2-oxo-1-cycloheptanecarboxylate: Contains a seven-membered ring instead of a six-membered ring, affecting its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in different fields, highlighting its importance in scientific and industrial contexts.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
methyl 4-ethenyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3,7-8H,1,4-6H2,2H3 |
Clé InChI |
CUDLXERIABPMTD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


